(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide
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Overview
Description
(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazone linkage (–NH–N=CH–) and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds, such as n’-benzylidene-4-tert-butylbenzohydrazide derivatives, have been identified as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.
Mode of Action
This could be due to the presence of the hydrazide group, which is known to interact with various biological targets .
Biochemical Pathways
Given its potential role as a urease inhibitor, it could impact the urea cycle, a critical pathway for nitrogen waste disposal in organisms .
Pharmacokinetics
Similar compounds have been found to possess good drug-likeness properties, suggesting potential bioavailability .
Result of Action
Similar compounds have demonstrated inhibitory activities against urease, suggesting potential therapeutic applications in conditions where urease activity is detrimental .
Action Environment
The action of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide may be influenced by various environmental factors. For instance, the confined environment has been shown to affect the photochemical properties of related compounds, such as 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzohydrazide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Exhibits antimicrobial, antioxidant, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- N’-benzylidene-4-tert-butylbenzohydrazide
- N’-benzylidene-4-nitrobenzohydrazide
Uniqueness
(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to the presence of the chloro and hydroxy functional groups, which enhance its reactivity and biological activity compared to other benzohydrazide derivatives
Properties
IUPAC Name |
2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECQIDYJHWNDH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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